molecular formula C10H14BrN B8678620 4-bromo-3-methyl-N-(propan-2-yl)aniline

4-bromo-3-methyl-N-(propan-2-yl)aniline

Cat. No. B8678620
M. Wt: 228.13 g/mol
InChI Key: DIYDFEOUXWGCAT-UHFFFAOYSA-N
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Patent
US06127382

Procedure details

A solution of 4-bromo-3-methylaniline (5.05 g, 27 mmol) in acetic acid (6.0 mL), acetone (7.0 mL), ethanol (25.0 mL) and water (16.0 mL) was cooled to 0° C. and treated with sodium acetate (7.16 g, mmol). The reaction was stirred 5 minutes and then treated slowly and in several small portions with sodium borohydride (5.15 g, 136 mmol) and the resulting reaction mixture was stirred at 0° C. for 3 hours. The solution was neutralized with NaOH pellets and extracted with ether (2×). The combined organic extracts were washed with brine and dried (Na2SO4). The filtered solution was concentrated under reduced pressure to give the title compound (5.68 g, 92%) as an oil.
Quantity
5.05 g
Type
reactant
Reaction Step One
Quantity
6 mL
Type
reactant
Reaction Step One
Quantity
7 mL
Type
solvent
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step One
Name
Quantity
16 mL
Type
solvent
Reaction Step One
Quantity
7.16 g
Type
reactant
Reaction Step Two
Quantity
5.15 g
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Yield
92%

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:8]=[CH:7][C:5]([NH2:6])=[CH:4][C:3]=1[CH3:9].[C:10]([O-])(=O)[CH3:11].[Na+].[BH4-].[Na+].[OH-].[Na+].[C:19](O)(=O)C>CC(C)=O.C(O)C.O>[Br:1][C:2]1[CH:8]=[CH:7][C:5]([NH:6][CH:10]([CH3:11])[CH3:19])=[CH:4][C:3]=1[CH3:9] |f:1.2,3.4,5.6|

Inputs

Step One
Name
Quantity
5.05 g
Type
reactant
Smiles
BrC1=C(C=C(N)C=C1)C
Name
Quantity
6 mL
Type
reactant
Smiles
C(C)(=O)O
Name
Quantity
7 mL
Type
solvent
Smiles
CC(=O)C
Name
Quantity
25 mL
Type
solvent
Smiles
C(C)O
Name
Quantity
16 mL
Type
solvent
Smiles
O
Step Two
Name
Quantity
7.16 g
Type
reactant
Smiles
C(C)(=O)[O-].[Na+]
Step Three
Name
Quantity
5.15 g
Type
reactant
Smiles
[BH4-].[Na+]
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]

Conditions

Stirring
Type
CUSTOM
Details
The reaction was stirred 5 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the resulting reaction mixture
STIRRING
Type
STIRRING
Details
was stirred at 0° C. for 3 hours
Duration
3 h
EXTRACTION
Type
EXTRACTION
Details
extracted with ether (2×)
WASH
Type
WASH
Details
The combined organic extracts were washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (Na2SO4)
CONCENTRATION
Type
CONCENTRATION
Details
The filtered solution was concentrated under reduced pressure

Outcomes

Product
Details
Reaction Time
5 min
Name
Type
product
Smiles
BrC1=C(C=C(C=C1)NC(C)C)C
Measurements
Type Value Analysis
AMOUNT: MASS 5.68 g
YIELD: PERCENTYIELD 92%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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